

Physical characteristics of 2-Fluoro-4-methoxyphenacyl bromide.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methoxyphenacyl bromide

Cat. No.: B115518

[Get Quote](#)

An In-depth Technical Guide on the Physical Characteristics of **2-Fluoro-4-methoxyphenacyl bromide**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Fluoro-4-methoxyphenacyl bromide**, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document collates critical data, outlines standard experimental protocols for property determination, and presents logical workflows through diagrams.

Chemical Identity and Properties

2-Fluoro-4-methoxyphenacyl bromide, identified by the CAS Number 157014-35-2, is a halogenated aromatic ketone.^{[1][2][3][4]} Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, contributing to its specific reactivity and physical characteristics. It is also known by several synonyms, including 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone and 2-Bromo-2'-fluoro-4'-methoxyacetophenone.^{[2][3][4]}

Below is a diagram illustrating the relationships between the compound's primary name, its synonyms, and key chemical identifiers.

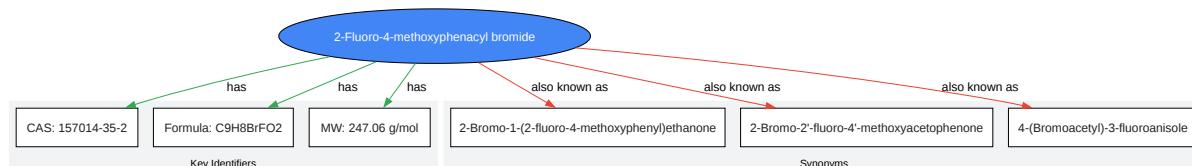


Figure 1. Chemical Identity Map

[Click to download full resolution via product page](#)Figure 1. Chemical Identity Map for **2-Fluoro-4-methoxyphenacyl bromide**.

Quantitative Physical Data

The key physical properties of **2-Fluoro-4-methoxyphenacyl bromide** are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	157014-35-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₈ BrFO ₂	[1] [2] [3] [4] [6]
Molecular Weight	247.06 g/mol	[4] [6]
Physical State	Solid	[3]
Melting Point	63 - 66 °C	[3]
Boiling Point	No data available	[3]
Solubility	No specific data available	
Storage Temperature	2 - 8 °C	[3]

Experimental Protocols

While specific experimental data for some properties like boiling point and solubility are not readily available in the literature, standard laboratory procedures can be employed for their determination.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely used technique.[\[7\]](#)

Methodology

- Sample Preparation: A small amount of the dry, powdered **2-Fluoro-4-methoxyphenacyl bromide** is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[\[8\]](#)
- Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a thermometer.[\[7\]](#)[\[8\]](#) Modern devices often use a heated metal block and a digital thermometer.[\[9\]](#)
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[\[9\]](#) The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[\[9\]](#)
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the range.[\[10\]](#)

The workflow for this protocol is visualized below.

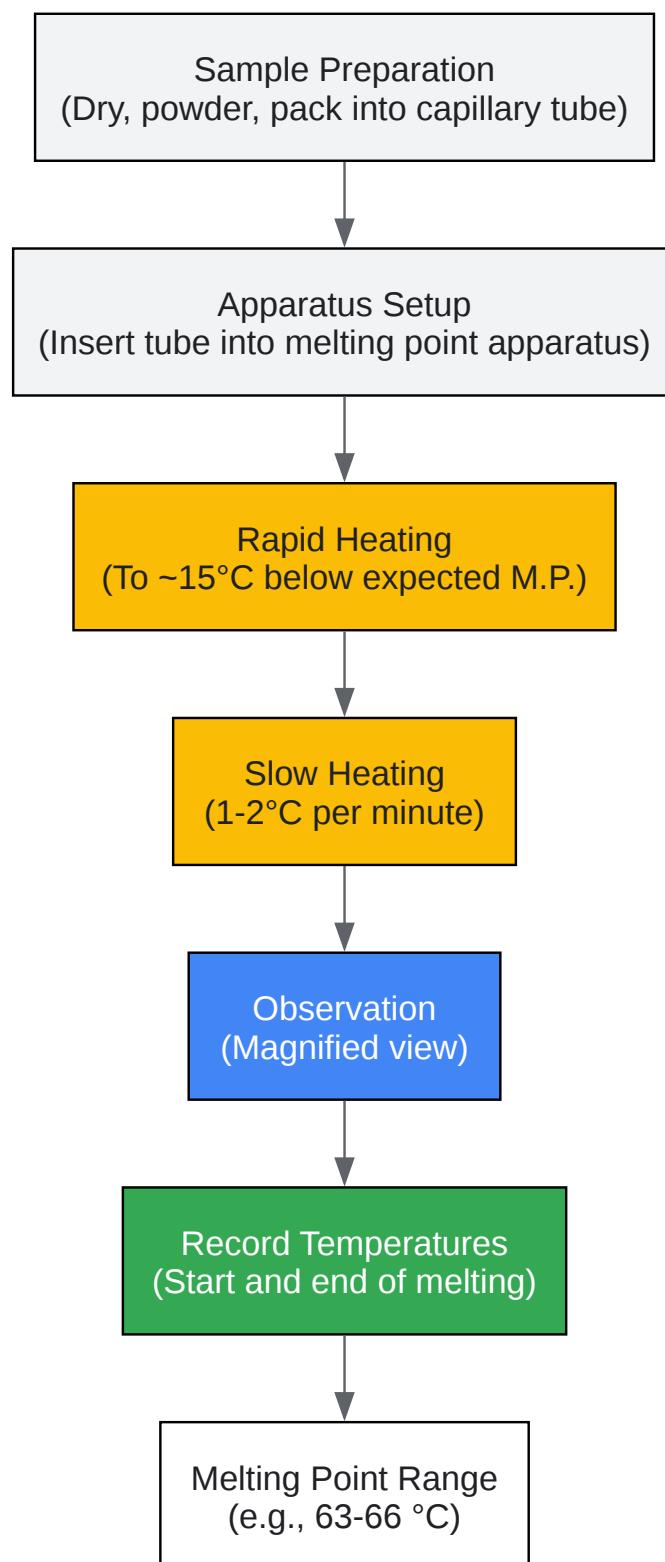


Figure 2. Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Figure 2. General workflow for determining melting point via the capillary method.

Solubility Determination

Determining the solubility of a compound is fundamental for applications in drug formulation, reaction chemistry, and purification. A common method involves finding the maximum amount of solute that can dissolve in a fixed amount of solvent at a specific temperature.[11]

Methodology

- Solvent Preparation: A known volume (e.g., 1 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial. The temperature of the solvent is measured and controlled, as solubility is temperature-dependent.[11]
- Solute Addition: A pre-weighed amount of **2-Fluoro-4-methoxyphenacyl bromide** is taken. Small, known quantities of the solid are incrementally added to the solvent.[11]
- Dissolution: After each addition, the mixture is vigorously agitated (e.g., by shaking or stirring) to ensure the solute has fully dissolved.[11][12] Sufficient time should be allowed for the system to reach equilibrium.
- Saturation Point: The additions continue until a point where the solid solute no longer dissolves, and a saturated solution with excess solid is present.[13]
- Quantification: The total mass of the solute that dissolved in the known volume of the solvent is calculated by subtracting the mass of the remaining, undissolved solid from the initial mass. This value represents the solubility at that specific temperature.[11]

The following diagram illustrates the steps for determining solubility.

Figure 3. Solubility Determination Workflow

[Click to download full resolution via product page](#)

Figure 3. A general protocol for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. scbt.com [scbt.com]
- 5. 2-Fluoro-4-methoxyphenacyl bromide | 157014-35-2 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physical characteristics of 2-Fluoro-4-methoxyphenacyl bromide.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115518#physical-characteristics-of-2-fluoro-4-methoxyphenacyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com